molecular formula C18H12N4OS B294833 6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294833
M. Wt: 332.4 g/mol
InChI Key: ZTXMSLSUPVSRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus.
Biochemical and Physiological Effects:
6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of reactive oxygen species in cells.

Advantages and Limitations for Lab Experiments

6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor, antiviral, and anti-inflammatory activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and specific antitumor, antiviral, and anti-inflammatory agents. Additionally, it could be interesting to investigate its potential as a fluorescent probe for detecting metal ions in biological systems.

Synthesis Methods

The synthesis of 6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods involves the condensation of 2-aminobenzofuran, benzyl isothiocyanate, and 3-phenyl-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has been investigated for its potential as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4OS/c1-2-6-12(7-3-1)10-16-19-20-18-22(16)21-17(24-18)15-11-13-8-4-5-9-14(13)23-15/h1-9,11H,10H2

InChI Key

ZTXMSLSUPVSRBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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